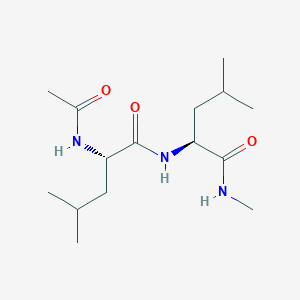

N-Acetyl-L-leucyl-N-methyl-L-leucinamide

Description

N-Acetyl-L-leucyl-N-methyl-L-leucinamide (CAS 55123-66-5), also known as Leupeptin, is a synthetic peptide derivative with the molecular formula C₂₀H₃₈N₆O₄ and a molecular weight of 426.55 g/mol . It features an acetylated N-terminus, a methylated amide bond, and a leucinamide C-terminus. Leupeptin is widely recognized as a protease inhibitor, particularly effective against serine, cysteine, and threonine proteases. Its mechanism involves binding to the active sites of these enzymes, thereby blocking substrate hydrolysis. This compound is frequently utilized in biochemical research to prevent protein degradation during cell lysis and purification workflows .

Properties

CAS No. |

197248-58-1 |

|---|---|

Molecular Formula |

C15H29N3O3 |

Molecular Weight |

299.41 g/mol |

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-(methylamino)-1-oxopentan-2-yl]pentanamide |

InChI |

InChI=1S/C15H29N3O3/c1-9(2)7-12(14(20)16-6)18-15(21)13(8-10(3)4)17-11(5)19/h9-10,12-13H,7-8H2,1-6H3,(H,16,20)(H,17,19)(H,18,21)/t12-,13-/m0/s1 |

InChI Key |

NIUBNKYQDZOWBI-STQMWFEESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-N-methyl-L-leucinamide typically involves the acetylation of leucine. The process begins with the protection of the amino group of leucine, followed by the introduction of an acetyl group. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-N-methyl-L-leucinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted acetyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Acetyl-L-leucyl-N-methyl-L-leucinamide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying acetylation reactions and peptide synthesis.

Biology: The compound is investigated for its role in cellular signaling pathways and protein interactions.

Industry: The compound is utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-N-methyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The acetylation of leucine alters its uptake into cells, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This change in transport mechanism enhances the compound’s distribution and efficacy in targeting metabolic pathways, such as the mTOR signaling pathway, which is crucial for cellular growth and metabolism .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-Acetyl-L-leucyl-N-methyl-L-leucinamide and similar compounds:

Key Comparative Insights

Bioactivity and Selectivity

- Leupeptin exhibits broad-spectrum protease inhibition but lacks specificity compared to larger analogues like N-Acetyl-3-(2-naphthalenyl)-D-alanyl... acetate (), which targets GPCRs with higher selectivity due to its extended hydrophobic and aromatic substituents .

- Cyclic peptides () demonstrate superior enzymatic stability owing to their constrained structures, whereas Leupeptin’s linear structure makes it more susceptible to proteolytic cleavage .

Solubility and Pharmacokinetics

- Leupeptin’s moderate solubility (due to acetyl and methyl groups) contrasts with N-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]-L-alanyl-L-valyl... (), which has poor aqueous solubility due to its benzyloxy and isoxazolyl groups .

- Methylsulfonyl and phosphoryl modifications () enhance lipophilicity, improving membrane permeability but reducing solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.